molecular formula C2HCl3 B086510 Trichloroethylene-d CAS No. 13291-68-4

Trichloroethylene-d

Cat. No.: B086510
CAS No.: 13291-68-4
M. Wt: 132.39 g/mol
InChI Key: XSTXAVWGXDQKEL-MICDWDOJSA-N
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Description

Trichloroethylene-d is a deuterated form of trichloroethylene, a chlorinated hydrocarbon commonly used as an industrial solvent. The “d” in this compound indicates the presence of deuterium, a stable isotope of hydrogen, replacing one or more hydrogen atoms in the molecule. This compound is particularly valuable in scientific research due to its unique isotopic properties, which can be utilized in various analytical techniques.

Mechanism of Action

Target of Action

Trichloroethylene (TCE) is a halocarbon commonly used as an industrial solvent . It is metabolized in the body by two major pathways: the oxidative pathway and the glutathione-conjugation pathway . The primary targets of TCE are the liver and kidneys, where it is metabolized to multiple metabolites .

Mode of Action

TCE interacts with its targets primarily through metabolic transformation. The oxidative pathway and the glutathione-conjugation pathway have been shown to be both toxic and carcinogenic to the kidneys . The metabolite S-dichlorovinyl-L-cysteine has been linked with the development of kidney cancer .

Biochemical Pathways

TCE is metabolized in the body by two major pathways: the oxidative pathway and the glutathione-conjugation pathway . Many animal studies show that TCE and its metabolites are associated with several health effects, including cancer .

Pharmacokinetics

The pharmacokinetics of TCE is complex. It is clear that TCE is metabolized to multiple metabolites either locally or into systemic circulation . Many of these metabolites are thought to have toxicological importance .

Result of Action

TCE and its metabolites are associated with several health effects, including cancer . Studies with experimental animals and human tissues indicate a genotoxic mode of action . TCE has been shown to induce lung tumors in rodents . Acute inhalation or ingestion of TCE can cause systemic effects such as excitement, headache, dizziness, nausea, and vomiting followed by loss of coordination, drowsiness, and difficulty speaking .

Biochemical Analysis

Biochemical Properties

Trichloroethylene-d plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The main biodegradation processes leading to this compound biodegradation by isolated bacteria and mixed cultures are anaerobic reductive dechlorination, anaerobic cometabolic reductive dichlorination, aerobic co-metabolism, and aerobic direct oxidation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trichloroethylene-d typically involves the deuteration of trichloroethylene. This can be achieved through several methods:

    Catalytic Exchange: Trichloroethylene is exposed to deuterium gas in the presence of a catalyst, such as palladium on carbon, at elevated temperatures. The hydrogen atoms in trichloroethylene are replaced by deuterium atoms.

    Chemical Exchange: Trichloroethylene is reacted with deuterated reagents, such as deuterated acids or bases, under controlled conditions to achieve deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Deuterium Gas Supply: Ensuring a consistent and high-purity supply of deuterium gas.

    Catalytic Reactors: Utilizing large-scale catalytic reactors to facilitate the exchange reaction.

    Purification: Employing distillation and other purification techniques to isolate and purify this compound.

Chemical Reactions Analysis

Types of Reactions: Trichloroethylene-d undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form trichloroacetic acid and other oxidation products. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Reduction of this compound can yield compounds such as dichloroethylene and vinyl chloride. Reducing agents like lithium aluminum hydride are often used.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide and ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or ammonia in liquid ammonia.

Major Products:

    Oxidation: Trichloroacetic acid, carbon dioxide, and water.

    Reduction: Dichloroethylene, vinyl chloride, and ethylene.

    Substitution: Various substituted trichloroethylene derivatives depending on the nucleophile used.

Scientific Research Applications

Trichloroethylene-d has a wide range of applications in scientific research:

    Chemistry: Used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which minimizes background signals.

    Biology: Employed in studies involving enzyme kinetics and metabolic pathways, where deuterium-labeled compounds can provide insights into reaction mechanisms.

    Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of drugs.

    Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.

Comparison with Similar Compounds

  • Deuterated chloroform (chloroform-d)
  • Deuterated dichloromethane (dichloromethane-d)
  • Trichloroethylene

Trichloroethylene-d stands out due to its unique isotopic properties, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

1,1,2-trichloro-2-deuterioethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl3/c3-1-2(4)5/h1H/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTXAVWGXDQKEL-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482422
Record name Trichloroethylene-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13291-68-4
Record name Trichloroethylene-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13291-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichloroethylene-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13291-68-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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